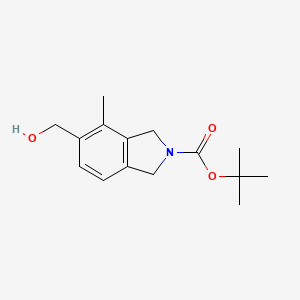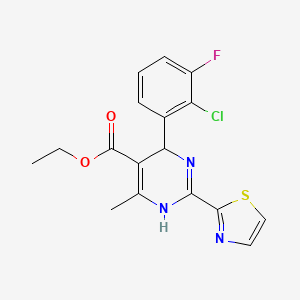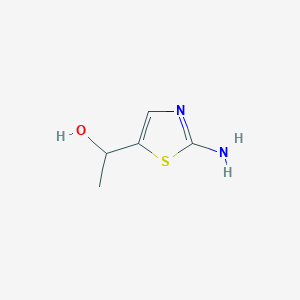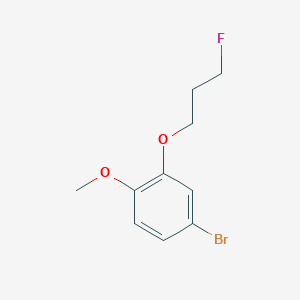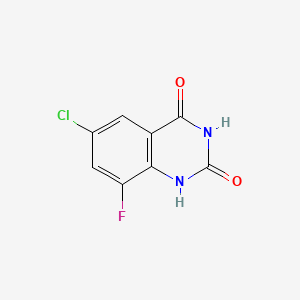
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. A common starting material might be 2-aminobenzoic acid, which undergoes chlorination and fluorination under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反应分析
Types of Reactions
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.
相似化合物的比较
Similar Compounds
6-Chloro-2,4(1H,3H)-quinazolinedione: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
8-Fluoro-2,4(1H,3H)-quinazolinedione: Lacks the chlorine atom, potentially altering its properties.
2,4(1H,3H)-quinazolinedione: The parent compound without any halogen substitutions.
Uniqueness
6-Chloro-8-fluoro-2,4(1H,3H)-quinazolinedione is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activities. These halogen atoms can affect the compound’s reactivity, stability, and interaction with biological targets.
属性
分子式 |
C8H4ClFN2O2 |
|---|---|
分子量 |
214.58 g/mol |
IUPAC 名称 |
6-chloro-8-fluoro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4ClFN2O2/c9-3-1-4-6(5(10)2-3)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |
InChI 键 |
VVFATGRPGCFBHF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


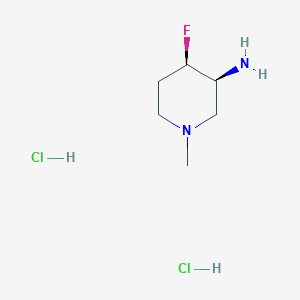
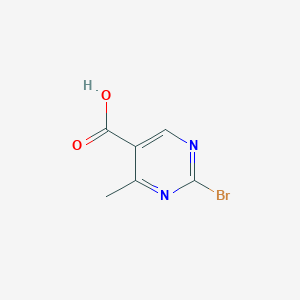
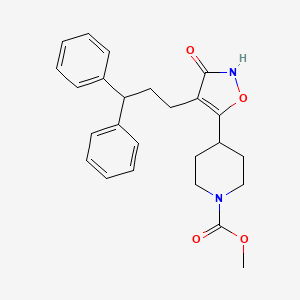
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13914970.png)
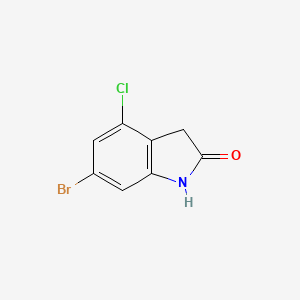
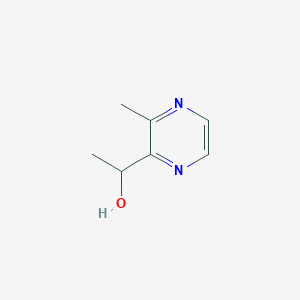
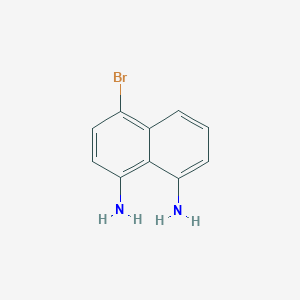
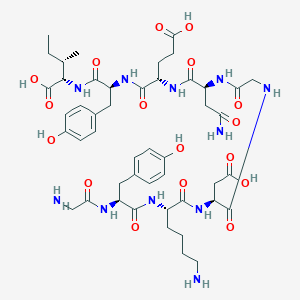
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride](/img/structure/B13915007.png)
![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)
